molecular formula C10H12FNO B2418505 (2R,3R)-2-(3-Fluorophenyl)pyrrolidin-3-ol CAS No. 2402789-69-7

(2R,3R)-2-(3-Fluorophenyl)pyrrolidin-3-ol

Cat. No.: B2418505
CAS No.: 2402789-69-7
M. Wt: 181.21
InChI Key: HPCXRQCCSFCRQQ-NXEZZACHSA-N
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Description

“(2R,3R)-2-(3-Fluorophenyl)pyrrolidin-3-ol” is a chemical compound with the CAS Number: 2402789-69-7 . It has a molecular weight of 181.21 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H12FNO/c11-8-3-1-2-7 (6-8)10-9 (13)4-5-12-10/h1-3,6,9-10,12-13H,4-5H2/t9-,10-/m1/s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the stereochemistry.


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature .

Scientific Research Applications

  • Synthesis of New Heterocyclic Compounds : A study demonstrated the synthesis of a related compound, "4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one", through a reduction reaction. This compound was characterized by various methods, and its potential role in non-linear optics was explored, indicating its usefulness in developing new materials (Murthy et al., 2017).

  • Organocatalysis in Asymmetric Synthesis : The compound "3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol", a related structure, has been studied as an effective organocatalyst for asymmetric Michael addition, highlighting the potential of pyrrolidine-based compounds in catalysis (Yan-fang, 2008).

  • Synthesis of Biologically Active Compounds : Research on "1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one" illustrates the synthetic pathways to create biologically active molecules, which can be applied to a variety of compounds, including those with a pyrrolidine core (Wang et al., 2016).

  • Selective Chemical Sensing : A pyrrolidine-constrained bipyridyl-dansyl conjugate was synthesized and used as a selective chemosensor for Aluminum ions, indicating the utility of pyrrolidine derivatives in chemical sensing applications (Maity & Govindaraju, 2010).

  • Anticoccidial Drug Development : A study on diarylpyrrole compounds, including 2-(4-Fluorophenyl)-3-(4-pyridinyl)-5-substituted pyrroles, which share structural similarities with the compound , showed potential as anticoccidial agents, indicating the relevance of such structures in drug development (Qian et al., 2006).

  • Inhibitor Development for Molecular Targets : A phenyl (3-phenylpyrrolidin-3-yl)sulfone series was studied for its role as RORγt inverse agonists. These studies highlight the importance of pyrrolidine derivatives in designing selective inhibitors for molecular targets (Duan et al., 2019).

  • Nucleic Acids Research : The use of N-(Pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol in the synthesis of intercalating nucleic acids (INAs) demonstrates the application of pyrrolidine derivatives in modifying nucleic acid structures and studying their interactions (Filichev & Pedersen, 2003).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

(2R,3R)-2-(3-fluorophenyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-8-3-1-2-7(6-8)10-9(13)4-5-12-10/h1-3,6,9-10,12-13H,4-5H2/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCXRQCCSFCRQQ-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]([C@@H]1O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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